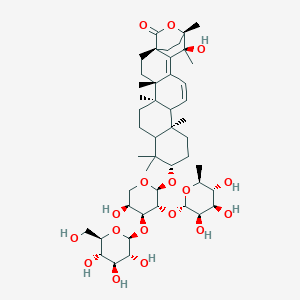

Kudinoside D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,4S,5R,10S,13S,19S,20S)-19-hydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9-10,21,23-35,37-39,48-55,57H,11-20H2,1-8H3/t21-,23-,24+,25?,26?,27-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLIIKCIEQNTMT-RWGSZDQYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Kudinoside D from Ilex kudingcha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kudinoside D, a significant triterpenoid saponin isolated from the leaves of Ilex kudingcha. The document details its discovery, comprehensive experimental protocols for its isolation and quantification, and its recognized biological activities, with a focus on its potential as a therapeutic agent.

Introduction: The Significance of this compound

Ilex kudingcha, commonly known as Kudingcha or bitter tea, has a long history of use in traditional Chinese medicine for various health benefits.[1] Modern phytochemical investigations have revealed that its therapeutic properties are largely attributable to a rich profile of triterpenoid saponins.[2][3][4] Among these, this compound has emerged as a compound of particular interest due to its notable biological activities. It is a characteristic saponin of Ilex kudingcha and its presence is often used as a marker for quality control of this traditional tea.[5]

Recent studies have highlighted the anti-adipogenic effects of this compound, suggesting its potential in the management of obesity and related metabolic disorders.[6] This guide serves as a comprehensive resource for researchers aiming to isolate, quantify, and further investigate the therapeutic potential of this promising natural product.

Physicochemical Properties of this compound

Structural Elucidation Methodology

The structural determination of triterpenoid saponins from Ilex kudingcha is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

-

NMR Spectroscopy: 1H-NMR and 13C-NMR are fundamental for identifying the carbon skeleton and the types of protons and carbons present. 2D-NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, and thus deduce the complete structure of the aglycone and the sugar residues, as well as their linkage points.

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the saponin and to obtain fragmentation patterns that help in identifying the aglycone and the sequence of the sugar chain.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound from Ilex kudingcha, as well as for the investigation of its biological activity.

Extraction, Isolation, and Purification of this compound

The isolation of this compound is a multi-step process involving initial extraction followed by chromatographic purification.

A common method for the extraction of triterpenoid saponins from Ilex kudingcha involves the use of a hydroalcoholic solvent.

Protocol:

-

Plant Material Preparation: Air-dried leaves of Ilex kudingcha are ground into a fine powder.

-

Extraction: The powdered leaves are extracted with 70% ethanol under reflux. The ratio of plant material to solvent, extraction time, and temperature should be optimized for maximum yield. A typical starting point would be a 1:10 solid-to-liquid ratio, extracted for 2 hours at 80°C, repeated three times.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

The crude extract is subjected to a two-step chromatographic process to isolate this compound.

Step 1: Macroporous Resin Column Chromatography

This step serves to enrich the saponin fraction from the crude extract. MCI-GEL HP20SS has been identified as an effective resin for this purpose.[7][8]

Protocol:

-

Column Packing: A glass column is packed with MCI-GEL HP20SS resin and equilibrated with deionized water.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is washed with deionized water to remove highly polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol) is used to elute the saponins. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled and concentrated.

Step 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using semi-preparative HPLC.

Protocol:

-

System: A semi-preparative HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A reversed-phase C18 column suitable for preparative separations (e.g., 10 µm particle size, 250 x 10 mm i.d.).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient profile needs to be optimized to achieve baseline separation of this compound from other co-eluting compounds.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected and the solvent is removed under reduced pressure to yield the purified compound.

The following table summarizes the quantitative data from a study on the isolation of this compound.[8]

| Stage | Starting Material (mg) | Yield of this compound (mg) | Purity (%) |

| Crude Extract | 645.90 | - | Not Reported |

| Refined Extract (Post-MCI-GEL) | - | 4.04 | Not Reported |

Quantification of this compound by UPLC-ELSD

Ultra-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (UPLC-ELSD) is a rapid and sensitive method for the simultaneous quantification of this compound and other saponins in Ilex kudingcha extracts.[5]

Protocol:

-

Chromatographic System: A UPLC system equipped with an ELSD.

-

Column: Waters ACQUITY BEH C18 column (100 × 2.1 mm, 1.7 µm).[5]

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A starting point for method development could be a linear gradient from 10% A to 90% A over 10-15 minutes.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min for a 2.1 mm i.d. column.

-

ELSD Settings: The drift tube temperature and nebulizing gas pressure should be optimized for the detection of triterpenoid saponins.

-

Quantification: A calibration curve is constructed using a purified this compound standard of known concentrations.

The following table summarizes the validation parameters for a UPLC-ELSD method for the quantification of kudinosides.[5]

| Parameter | Value |

| Limit of Detection (LOD) | 12.5 - 29.8 ng |

| Limit of Quantification (LOQ) | 41.3 - 98.2 ng |

| Linearity (r²) | > 0.999 |

| Recovery | 95 - 105% |

Biological Activity Assay: Anti-Adipogenic Effects in 3T3-L1 Adipocytes

This compound has been shown to suppress adipogenesis in 3T3-L1 cells.[6] The following protocol outlines the methodology for assessing this biological activity.

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium (MDI) containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-40 µM) during the differentiation process.[6]

-

Oil Red O Staining: On day 8 of differentiation, cells are fixed and stained with Oil Red O solution to visualize lipid accumulation. The stained lipid droplets can be quantified by extracting the dye and measuring its absorbance.

-

Western Blot Analysis: The expression levels of key adipogenic transcription factors (PPARγ and C/EBPα) and proteins involved in the AMPK signaling pathway (phosphorylated AMPK and phosphorylated ACC) are determined by Western blotting.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of adipogenic genes are quantified by qRT-PCR.

A study reported that this compound dose-dependently reduced lipid droplets in 3T3-L1 adipocytes with an IC50 of 59.49µM.[6]

Visualizations

Experimental Workflow for this compound Isolation and Analysis

Caption: Workflow for the isolation and analysis of this compound.

AMPK Signaling Pathway Modulated by this compound

Caption: this compound's modulation of the AMPK signaling pathway.

Conclusion

This compound stands out as a triterpenoid saponin from Ilex kudingcha with significant therapeutic potential, particularly in the context of metabolic diseases. This technical guide provides a foundational framework for researchers to undertake the isolation, quantification, and biological evaluation of this compound. While generalized protocols are provided, it is imperative for researchers to optimize these methods for their specific laboratory conditions and research objectives. Further investigation into the diverse pharmacological activities and the precise mechanism of action of this compound is warranted to fully elucidate its potential as a novel therapeutic agent.

References

- 1. semi-preparative hplc separation: Topics by Science.gov [science.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rep.ksu.kz [rep.ksu.kz]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Kudinoside D: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a prominent triterpenoid saponin isolated from the leaves of Ilex kudingcha, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and characterization, as well as for the investigation of its anti-adipogenic effects, are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex glycoside with a triterpenoid aglycone backbone. Its chemical identity is defined by the following characteristics:

| Property | Value | Reference |

| Molecular Formula | C47H72O17 | [1][2] |

| Molecular Weight | 909.06 g/mol | [1][2] |

| CAS Number | 173792-61-5 | [1][2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). General solubility for triterpenoid saponins also includes water (especially with slight alkali), ethanol, methanol, and sometimes ether, chloroform, benzene, and ethyl acetate. | [3] |

| Storage | Store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month), protected from light. | [2] |

Biological and Pharmacological Properties

This compound has been identified as a potent anti-adipogenic agent.[4][5][6] Its primary mechanism of action involves the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.

Mechanism of Action: Anti-Adipogenesis

This compound exerts its anti-adipogenic effects by suppressing the differentiation of preadipocytes into mature adipocytes.[4][5][6] This is achieved through the following key molecular events:

-

Activation of AMPK: this compound treatment leads to the phosphorylation and subsequent activation of AMPK.

-

Downregulation of Adipogenic Transcription Factors: The activation of AMPK results in the significant repression of major adipogenic transcription factors, including:

-

Peroxisome proliferator-activated receptor γ (PPARγ)

-

CCAAT/enhancer-binding protein α (C/EBPα)

-

Sterol regulatory element-binding protein 1c (SREBP-1c)

-

-

Inhibition of Lipogenesis: The downregulation of these transcription factors and their target genes effectively inhibits lipid accumulation in adipocytes.

The signaling cascade is depicted in the following diagram:

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound from Ilex kudingcha

The following protocol is based on established methods for the purification of kudinosides.

Methodology:

-

Extraction:

-

Air-dried and powdered leaves of Ilex kudingcha are extracted with a suitable solvent, typically 70-95% ethanol, at room temperature or under reflux for several hours.

-

The extraction process is usually repeated multiple times to ensure a high yield.

-

-

Concentration:

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Preliminary Purification:

-

The crude extract is subjected to column chromatography using a macroporous resin (e.g., MCI-GEL HP20SS) to enrich the saponin fraction.

-

A stepwise gradient elution with water and ethanol (e.g., 0%, 20%, 40%, 60%, 80%, 100% ethanol) is employed to separate compounds based on polarity.

-

-

Fine Purification:

-

The saponin-rich fractions are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A typical mobile phase for gradient elution would be a mixture of acetonitrile and water.

-

Fractions are collected and analyzed by analytical HPLC to identify and pool those containing pure this compound.

-

-

Structure Elucidation:

-

The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

-

Cell Culture and Adipocyte Differentiation

The 3T3-L1 preadipocyte cell line is a widely used model to study adipogenesis.

Protocol:

-

Cell Culture:

-

3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

-

Induction of Differentiation:

-

Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium) for 48 hours.

-

The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.

-

This compound (at various concentrations) is co-incubated with the differentiation medium to assess its inhibitory effects.

-

Oil Red O Staining for Lipid Accumulation

Oil Red O staining is used to visualize and quantify lipid droplets in mature adipocytes.

Protocol:

-

Fixation:

-

Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

-

-

Staining:

-

The fixed cells are washed with water and then with 60% isopropanol.

-

Cells are stained with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.

-

-

Visualization and Quantification:

-

After staining, the cells are washed with water and visualized under a microscope.

-

For quantification, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance of the eluate is measured at a wavelength of 490-520 nm.

-

Western Blot Analysis of AMPK Pathway Proteins

Western blotting is employed to determine the expression levels of key proteins in the AMPK signaling pathway.

Protocol:

-

Protein Extraction:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is then incubated with primary antibodies against total AMPK, phospho-AMPK (Thr172), PPARγ, C/EBPα, and SREBP-1c overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a promising natural compound with well-defined anti-adipogenic properties mediated through the AMPK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate its therapeutic potential in metabolic disorders such as obesity and related conditions. The availability of standardized methodologies for its extraction, characterization, and biological evaluation is crucial for advancing our understanding of this and other related triterpenoid saponins.

References

- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kudinoside A | C47H74O18 | CID 102000287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Kudinoside D: A Technical Guide for Researchers

An In-depth Whitepaper on the Triterpenoid Saponin Kudinoside D, its Bioactivity, and Mechanisms of Action.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a triterpenoid saponin that has been identified as a significant bioactive component of Ilex kudingcha, a plant traditionally used in Chinese medicine. This technical guide provides a comprehensive overview of this compound, with a particular focus on its anti-adipogenic properties and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical Properties:

| Property | Value |

| Molecular Formula | C47H72O17 |

| Molecular Weight | 909.06 g/mol [1] |

| Canonical SMILES | CC1(--INVALID-LINK--=O)(CC[C@@]34C)CC[C@]6([C@@]5(C)O)C)C)C">C@HO[C@H]7--INVALID-LINK--O)O[C@H]8--INVALID-LINK--CO)O)O)O">C@@HO[C@H]9--INVALID-LINK--C)O)O">C@@HO)C |

Anti-Adipogenic Activity of this compound

The primary reported biological activity of this compound is its ability to suppress adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This has significant implications for the research and development of novel therapeutics for obesity and related metabolic disorders.

Inhibition of Lipid Accumulation

In a key study, this compound was shown to dose-dependently reduce the accumulation of cytoplasmic lipid droplets in 3T3-L1 adipocytes.[2] The half-maximal inhibitory concentration (IC50) for this effect was determined to be 59.49 μM.[2]

Table 1: Inhibitory Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| Concentration (μM) | Lipid Accumulation Inhibition (%) |

| 0 | 0 |

| 10 | Data not available |

| 20 | Data not available |

| 40 | Data not available |

| IC50 | 59.49 μM [2] |

Note: Specific percentage inhibition values at each concentration were not available in the reviewed literature.

Mechanism of Action: The AMPK Signaling Pathway

This compound exerts its anti-adipogenic effects through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[2] AMPK is a crucial regulator of cellular energy homeostasis. Activation of AMPK leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Phosphorylation of ACC inhibits its activity, thereby reducing lipogenesis.

Furthermore, the activation of the AMPK pathway by this compound leads to the downregulation of key adipogenic transcription factors, including:

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): A master regulator of adipogenesis.

-

CCAAT/enhancer-binding protein α (C/EBPα): Works in concert with PPARγ to promote adipocyte differentiation.

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor involved in lipogenesis.

The suppression of these transcription factors leads to a reduction in the expression of their target genes, which are essential for adipocyte differentiation and lipid metabolism.[3]

Table 2: Effect of this compound on Key Protein Expression in the AMPK Signaling Pathway in 3T3-L1 Adipocytes

| Treatment | p-AMPK/AMPK Ratio | p-ACC/ACC Ratio | PPARγ Expression | C/EBPα Expression | SREBP-1c Expression |

| Control | Baseline | Baseline | Baseline | Baseline | Baseline |

| This compound (10 μM) | Increased | Increased | Decreased | Decreased | Decreased |

| This compound (20 μM) | Increased | Increased | Decreased | Decreased | Decreased |

| This compound (40 μM) | Increased | Increased | Decreased | Decreased | Decreased |

Note: The table reflects the qualitative changes reported in the literature. Specific quantitative data on the fold-change in protein expression were not available for inclusion.

Other Potential Biological Activities

While the anti-adipogenic effects of this compound are the most well-documented, the broader therapeutic potential of saponins from Ilex kudingcha suggests that this compound may possess other biological activities. Saponins from this plant have been reported to have antioxidative, anti-inflammatory, and anticancer properties.[4][5] Further research is needed to specifically investigate and quantify these potential effects for isolated this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

This protocol describes the standard method for culturing and inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Oil Red O Staining for Lipid Accumulation

This protocol details the staining method used to visualize and quantify lipid droplets in differentiated adipocytes.

Western Blot Analysis

This protocol outlines the procedure for analyzing the expression levels of key proteins in the AMPK signaling pathway.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-adipogenic effects.

Conclusion

This compound, a triterpenoid saponin from Ilex kudingcha, demonstrates significant anti-adipogenic activity in vitro. Its mechanism of action involves the activation of the AMPK signaling pathway, leading to the inhibition of key adipogenic transcription factors and a subsequent reduction in lipid accumulation. These findings position this compound as a promising candidate for further investigation in the development of novel therapeutics for obesity and related metabolic diseases. Future research should focus on in vivo efficacy, safety profiling, and exploring its potential anti-inflammatory, antioxidant, and anticancer properties.

References

- 1. glpbio.com [glpbio.com]

- 2. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract - ProQuest [proquest.com]

- 5. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea-From Beverage to Herbal Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Kudinoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid saponin of significant interest for its potential therapeutic properties, is a key bioactive constituent of Kuding tea. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the distribution of this compound in the plant kingdom, outlines its putative biosynthetic pathway from fundamental precursors, and provides methodologies for its extraction, isolation, and quantification.

Natural Sources of this compound

This compound is primarily isolated from the leaves of plants belonging to the genus Ilex, commonly known as holly. The most notable source is the plant species used to produce Kuding tea, a traditional Chinese herbal beverage.

Primary Natural Source:

-

Ilex kudingcha C.J. Tseng: The leaves of this plant are the principal material used for the production of Kuding tea and represent the most significant natural source of this compound.[1][2][3][4] Studies have shown that Ilex kudingcha contains a substantial amount of various triterpenoid saponins, with this compound being a prominent component.[1][2][3][4]

Other Potential Ilex Species:

While Ilex kudingcha is the primary source, quantitative studies have also investigated the presence of this compound in other related species. The distribution and concentration of this compound can vary between different Ilex species.

Table 1: Quantitative Analysis of this compound in Ilex Species

| Plant Species | Plant Part | Method of Analysis | Concentration of this compound (mg/g dry weight) | Reference |

| Ilex kudingcha C.J. Tseng | Leaves | UPLC-ELSD | 2.58 | [5] |

| Ilex pentagona S. K. Chen | Leaves | UPLC-ELSD | 0.89 | [5] |

| Ilex cornuta Lindl. & Paxton | Leaves | UPLC-ELSD | Not Detected | [5] |

| Ilex latifolia Thunb. | Leaves | UPLC-ELSD | Not Detected | [5] |

| Ilex integra Thunb. | Leaves | UPLC-ELSD | Not Detected | [5] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of triterpenoid saponin biosynthesis in plants, which originates from the isoprenoid pathway. The process can be divided into three main stages: the formation of the triterpenoid backbone, modification of the backbone by oxidation, and subsequent glycosylation.

2.1. Stage 1: Formation of the Triterpenoid Backbone

The biosynthesis begins with the synthesis of the C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) pathway in the cytosol. These units are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis and is catalyzed by oxidosqualene cyclases (OSCs). Based on the ursane-type scaffold of the aglycone of this compound, the key enzyme at this stage is α-amyrin synthase, which catalyzes the cyclization of 2,3-oxidosqualene to form α-amyrin.

2.2. Stage 2: Oxidation of the Triterpenoid Backbone

Following the formation of the α-amyrin skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl groups and other functionalities at specific positions on the triterpenoid backbone. For this compound, this would involve hydroxylations and the formation of a lactone ring to produce the specific aglycone, kudinlactone. While the specific CYP450s involved in the biosynthesis of kudinlactone have not yet been functionally characterized, transcriptomic studies of Ilex species have identified numerous candidate CYP450 genes that may be involved in triterpenoid saponin biosynthesis.

2.3. Stage 3: Glycosylation of the Aglycone

The final stage in the biosynthesis of this compound is the attachment of sugar moieties to the kudinlactone aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar residues from activated sugar donors, such as UDP-glucose, to the aglycone. The structure of this compound reveals a trisaccharide chain attached at the C-3 position of the aglycone, consisting of L-arabinopyranose, L-rhamnopyranose, and D-glucopyranose. The specific UGTs responsible for these sequential glycosylation steps in Ilex kudingcha remain to be elucidated.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its primary natural source, the leaves of Ilex kudingcha.

3.1. Extraction and Isolation of this compound

This protocol is adapted from the methodology described by Tian et al. (2020).[6]

Materials and Equipment:

-

Dried leaves of Ilex kudingcha

-

70% Ethanol

-

Rotary evaporator

-

MCI-GEL HP20SS resin

-

Glass column for chromatography

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 column for semi-preparative HPLC

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Freeze-dryer

Procedure:

-

Extraction:

-

Powder the dried leaves of Ilex kudingcha.

-

Extract the powdered leaves with 70% ethanol at room temperature with occasional shaking for 24 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification by Macroporous Resin Chromatography:

-

Suspend the crude extract in water and apply it to a pre-equilibrated MCI-GEL HP20SS resin column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the triterpenoid saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

-

Combine the fractions rich in this compound and concentrate them.

-

-

Isolation by Semi-Preparative HPLC:

-

Dissolve the enriched fraction in the mobile phase.

-

Inject the solution onto a semi-preparative C18 HPLC column.

-

Perform isocratic or gradient elution with a mobile phase of acetonitrile and water. The exact conditions should be optimized based on the specific column and system.

-

Monitor the elution profile with a suitable detector (e.g., UV or ELSD) and collect the fraction corresponding to the peak of this compound.

-

Concentrate the collected fraction and freeze-dry to obtain pure this compound.

-

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

3.2. Quantitative Analysis of this compound by UPLC-ELSD

This protocol is based on the method developed by Li et al. (2012).[5]

Materials and Equipment:

-

Dried leaf samples of Ilex species

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

This compound standard

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Evaporative Light Scattering Detector (ELSD)

-

Acquity BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)

-

Ultrasonic bath

-

0.22 µm syringe filters

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to different concentrations to construct a calibration curve.

-

-

Preparation of Sample Solutions:

-

Accurately weigh a specific amount of the powdered dried leaf sample.

-

Add a known volume of methanol and extract the sample using an ultrasonic bath for a specified time (e.g., 30 minutes).

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC system.

-

-

UPLC-ELSD Conditions:

-

Column: Acquity BEH C18 column.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). The specific gradient program should be optimized for baseline separation. A typical gradient might be: 0-5 min, 20-40% A; 5-10 min, 40-60% A; 10-13 min, 60-80% A.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.

-

ELSD Settings: Drift tube temperature: 55 °C; Nebulizer gas pressure: 350 kPa.

-

-

Quantification:

-

Inject the standard solutions to establish a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

-

Inject the sample solutions and identify the this compound peak by comparing the retention time with the standard.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

-

Logical Relationship for Quantitative Analysis

Caption: Logical workflow for the quantitative analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound. Ilex kudingcha stands out as the primary source of this bioactive triterpenoid saponin. The putative biosynthetic pathway, originating from the MVA pathway and proceeding through α-amyrin, highlights the key enzymatic steps involving OSCs, CYP450s, and UGTs that contribute to the structural complexity of this compound. The provided experimental protocols for extraction, isolation, and quantification offer a practical framework for researchers working with this compound. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms involved in this compound biosynthesis, which could pave the way for biotechnological production and further exploration of its therapeutic potential.

References

- 1. Kudinoside C | C53H84O23 | CID 101999883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. researchgate.net [researchgate.net]

- 5. Structure elucidation and NMR assignments of an unusual triterpene saponin derivative from Ilex kudincha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpene saponins from the leaves of Ilex kudingcha - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanism of Action of Kudinoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kudinoside D, a triterpenoid saponin isolated from the leaves of Ilex kudingcha, has emerged as a compound of significant interest in metabolic research. In vitro studies have primarily elucidated its potent anti-adipogenic properties, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders. This technical guide provides an in-depth overview of the core in vitro mechanism of action of this compound, with a focus on its effects on adipocyte differentiation. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound. While the primary focus of this document is on the anti-adipogenic effects of this compound, it is noteworthy that other triterpenoid saponins have demonstrated anti-inflammatory and anti-cancer activities in vitro. Future investigations into these potential mechanisms for this compound are warranted.

Core Mechanism of Action: Inhibition of Adipogenesis

The principal in vitro mechanism of action of this compound is the suppression of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This inhibitory effect is primarily mediated through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on this compound's anti-adipogenic effects.

| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |

| Lipid Droplet Accumulation | 3T3-L1 | IC50: 59.49 μM | Dose-dependent reduction in cytoplasmic lipid droplets. | [1][2] |

| PPARγ Protein Expression | 3T3-L1 | 10, 20, 40 μM | Significant, dose-dependent repression. | [1] |

| C/EBPα Protein Expression | 3T3-L1 | 10, 20, 40 μM | Significant, dose-dependent repression. | [1] |

| SREBP-1c Protein Expression | 3T3-L1 | 10, 20, 40 μM | Significantly repressed. | [1][2] |

| p-AMPK/AMPK Ratio | 3T3-L1 | 10, 20, 40 μM | Increased phosphorylation of AMPK. | [1] |

| p-ACC/ACC Ratio | 3T3-L1 | 10, 20, 40 μM | Increased phosphorylation of ACC. | [1] |

Signaling Pathway

This compound exerts its anti-adipogenic effects by activating the AMPK signaling pathway, which in turn downregulates the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the in vitro mechanism of action of this compound.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

-

Cell Seeding: 3T3-L1 preadipocytes are seeded in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation medium (DM) containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin for 2 days.

-

Insulin Treatment: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 μg/mL insulin for another 2 days.

-

Maintenance: From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, and the medium is changed every 2 days.

-

This compound Treatment: this compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 0, 10, 20, 40 μM) during the differentiation process, starting from Day 0. The final concentration of DMSO should be less than 0.1%.

Oil Red O Staining for Lipid Accumulation

-

Cell Fixation: On Day 8 of differentiation, cells are washed twice with phosphate-buffered saline (PBS) and fixed with 10% formalin in PBS for 1 hour at room temperature.

-

Staining: After washing with water, cells are stained with a freshly prepared Oil Red O working solution (0.5% Oil Red O in isopropanol:water, 6:4 v/v) for 1 hour at room temperature.

-

Washing: The staining solution is removed, and the cells are washed with water several times until the wash water is clear.

-

Imaging: The stained lipid droplets are visualized and photographed using a microscope.

-

Quantification: To quantify the lipid accumulation, the stained lipid is eluted with 100% isopropanol for 10 minutes, and the absorbance of the eluate is measured at 510 nm using a microplate reader.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Differentiated 3T3-L1 cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against PPARγ, C/EBPα, SREBP-1c, p-AMPK, AMPK, p-ACC, ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The band intensities are quantified using image analysis software.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

RNA Extraction: Total RNA is extracted from differentiated 3T3-L1 cells using a suitable RNA isolation reagent (e.g., TRIzol).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The relative mRNA expression levels of adipogenic marker genes (e.g., Pparg, Cebpa, Srebf1) are quantified by RT-qPCR using a SYBR Green-based assay. The expression of a housekeeping gene (e.g., Actb or Gapdh) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

The in vitro evidence strongly indicates that this compound is a potent inhibitor of adipogenesis. Its mechanism of action is centered on the activation of the AMPK signaling pathway, leading to the downregulation of key adipogenic transcription factors. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of obesity and metabolic diseases. Future research should aim to validate these in vitro findings in in vivo models and explore other potential pharmacological activities of this promising natural compound.

References

Kudinoside D and the Activation of the AMPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid saponin derived from Ilex kudingcha, has emerged as a promising natural compound with significant anti-adipogenic properties. This technical guide delves into the molecular mechanisms underlying the action of this compound, with a core focus on its activation of the AMP-activated protein kinase (AMPK) signaling pathway. Through a comprehensive review of available literature, this document outlines the key molecular events, presents the quantitative effects of this compound on lipid accumulation, and provides detailed experimental protocols for the assays used to elucidate this pathway. The information is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent for obesity and related metabolic disorders.

Introduction

Obesity, a global health crisis, is characterized by excessive adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes. The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, promotes catabolic pathways while inhibiting anabolic processes, including lipid synthesis.[1] As such, AMPK has become a key therapeutic target for metabolic diseases. This compound has been identified as a potent natural activator of the AMPK pathway, thereby inhibiting adipogenesis.[1] This guide provides an in-depth look at the scientific evidence supporting this mechanism.

Quantitative Data on the Effects of this compound

This compound has been shown to dose-dependently inhibit lipid accumulation in 3T3-L1 preadipocytes. The following table summarizes the key quantitative findings from available studies.

| Parameter | Cell Line | Treatment | Value | Reference |

| IC50 for Lipid Droplet Reduction | 3T3-L1 adipocytes | This compound (0 to 40μM) | 59.49μM | [1] |

The AMPK Signaling Pathway Activated by this compound

This compound exerts its anti-adipogenic effects by initiating a signaling cascade centered around the activation of AMPK. Upon activation, AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis and suppresses the expression of master adipogenic transcription factors.

Signaling Pathway Diagram

Caption: this compound activates AMPK, leading to the inhibition of adipogenesis.

Mechanism of Action

-

Activation of AMPK: this compound treatment leads to the phosphorylation and subsequent activation of AMPK in 3T3-L1 adipocytes. The precise upstream mechanism, whether through modulation of the AMP/ATP ratio or direct interaction with upstream kinases like LKB1 or CaMKKβ, requires further investigation.[1]

-

Inhibition of ACC: Activated AMPK (p-AMPK) phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] This leads to a reduction in lipid synthesis.

-

Suppression of Adipogenic Transcription Factors: p-AMPK significantly represses the expression of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor γ (PPARγ), CCAAT/enhancer-binding protein-α (C/EBPα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[1]

-

Inhibition of Adipogenesis: The downregulation of these transcription factors collectively inhibits the entire process of adipogenesis, resulting in reduced lipid accumulation and the formation of lipid droplets.[1]

-

Confirmation with AMPK Inhibitor: The crucial role of AMPK in this pathway is confirmed by experiments where co-treatment with the AMPK inhibitor, Compound C, weakens the inhibitory effects of this compound on the expression of PPARγ and C/EBPα.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the effects of this compound on AMPK signaling and adipogenesis.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

This protocol describes the standard method for culturing and inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Caption: Workflow for 3T3-L1 preadipocyte differentiation.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% P/S.

-

Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence.

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin (MDI medium). This compound (at desired concentrations, e.g., 0-40µM) is added at this stage.

-

Maintenance (Day 2): After 48 hours, replace the MDI medium with a maintenance medium containing DMEM, 10% FBS, and 1 µg/mL insulin.

-

Continued Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium of DMEM with 10% FBS. Replace the medium every two days. Mature adipocytes are typically observed by day 8.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

Materials:

-

Oil Red O stock solution (0.5g in 100mL isopropanol)

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

60% Isopropanol

-

Distilled water

-

Microscope

Procedure:

-

Fixation: Wash the differentiated 3T3-L1 cells with PBS and then fix them with 10% formalin for 1 hour at room temperature.

-

Washing: Wash the cells twice with distilled water.

-

Dehydration: Add 60% isopropanol to the cells and incubate for 5 minutes.

-

Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution (6 parts stock to 4 parts water, filtered) to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.

-

Washing: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water.

-

Visualization: Add PBS to the wells to prevent drying and visualize the stained lipid droplets (which appear red) under a microscope.

-

Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 490-520 nm using a spectrophotometer.

Western Blot Analysis

This is a general protocol for detecting the protein levels of p-AMPK, AMPK, p-ACC, ACC, PPARγ, C/EBPα, and SREBP-1c. Specific antibody concentrations and lysis buffer formulations for this compound experiments are not detailed in the available literature and would need to be optimized.

Materials:

-

Differentiated 3T3-L1 cells treated with this compound

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p-AMPK, AMPK, p-ACC, ACC, PPARγ, C/EBPα, SREBP-1c, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as a natural anti-obesity agent by activating the AMPK signaling pathway. This activation leads to the inhibition of key adipogenic transcription factors and a subsequent reduction in lipid accumulation. The provided data and protocols offer a foundational framework for researchers and drug development professionals to further investigate and potentially harness the therapeutic benefits of this compound in the context of metabolic diseases. Further studies are warranted to elucidate the precise upstream activation mechanism of AMPK by this compound and to obtain more detailed quantitative data on its effects on protein expression and phosphorylation.

References

Preliminary Pharmacological Screening of Kudinoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid saponin isolated from Ilex kudingcha, has emerged as a compound of interest in metabolic research. This document provides a comprehensive overview of the preliminary pharmacological screening of this compound, with a primary focus on its anti-adipogenic properties. The information presented herein is synthesized from peer-reviewed studies and is intended to serve as a technical guide for researchers in the field of drug discovery and development. This guide details the experimental protocols for assessing the bioactivity of this compound and presents its effects on key molecular targets in a structured format.

Introduction

Ilex kudingcha, a plant used in traditional Chinese medicine, is known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-obesity effects.[1] this compound is a prominent triterpenoid saponin derived from this plant.[1] Preliminary pharmacological investigations have identified this compound as a potent inhibitor of adipogenesis, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders such as hyperlipidemia.[1][2][3] This guide focuses on the in vitro studies that have elucidated the anti-adipogenic mechanism of action of this compound.

Pharmacological Effects of this compound

Anti-Adipogenic Activity

The primary reported pharmacological effect of this compound is its ability to suppress the differentiation of preadipocytes into mature adipocytes. In vitro studies using the 3T3-L1 preadipocyte cell line have demonstrated that this compound dose-dependently reduces cytoplasmic lipid accumulation.[1][2][3]

Table 1: In Vitro Anti-Adipogenic Activity of this compound

| Parameter | Cell Line | Effect | IC₅₀ | Concentration Range Tested |

| Inhibition of Lipid Accumulation | 3T3-L1 | Dose-dependent reduction of cytoplasmic lipid droplets | 59.49µM[1][2][3] | 0 to 40µM[1][2][3] |

Molecular Mechanism of Action

This compound exerts its anti-adipogenic effects through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] Activation of AMPK is a key cellular event that promotes energy expenditure and inhibits lipid synthesis.

Table 2: Effect of this compound on Key Adipogenic and AMPK Signaling Proteins in 3T3-L1 Cells

| Protein Target | Effect of this compound Treatment | Pathway Association |

| p-AMPK | Increased phosphorylation | AMPK Signaling |

| p-ACC | Increased phosphorylation | AMPK Signaling (Downstream of AMPK) |

| PPARγ | Significantly repressed expression | Adipogenic Transcription Factor |

| C/EBPα | Significantly repressed expression | Adipogenic Transcription Factor |

| SREBP-1c | Significantly repressed expression | Adipogenic Transcription Factor |

Note: The effects on protein expression were observed to be dose-dependent.

The repression of the major adipogenic transcription factors—Peroxisome Proliferator-Activated Receptor γ (PPARγ), CCAAT/enhancer-binding protein-α (C/EBPα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)—is a critical downstream consequence of AMPK activation by this compound.[1][3] The inhibitory effects of this compound on PPARγ and C/EBPα expression are diminished when co-treated with an AMPK inhibitor, further solidifying the role of the AMPK pathway in its mechanism of action.[1][2][3]

Experimental Protocols

3T3-L1 Cell Culture and Differentiation

This protocol outlines the standard procedure for culturing and inducing the differentiation of 3T3-L1 preadipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Bovine Calf Serum (BCS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Preadipocyte Expansion: Culture 3T3-L1 cells in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

-

Insulin Medium Treatment (Day 2): After 48 hours, replace the differentiation medium with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).

-

Maintenance (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM with 10% FBS). Refresh the maintenance medium every two days until the cells are ready for analysis (typically day 8-10).

-

This compound Treatment: this compound (at desired concentrations, e.g., 0-40µM) is added to the culture medium during the differentiation process, starting from Day 0.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

Materials:

-

Oil Red O stock solution (0.5% in isopropanol)

-

10% Formalin in PBS

-

60% Isopropanol

-

Distilled water (dH₂O)

Procedure:

-

Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for 1 hour at room temperature.

-

Washing: Remove the formalin and wash the cells twice with dH₂O.

-

Isopropanol Wash: Remove the water and wash the cells with 60% isopropanol for 5 minutes.

-

Staining: Remove the isopropanol and add the working Oil Red O solution (6 parts stock to 4 parts dH₂O, filtered). Incubate for 20-30 minutes at room temperature.

-

Final Washes: Remove the staining solution and wash the cells 3-4 times with dH₂O until the excess stain is removed.

-

Quantification: For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm.

Western Blot Analysis for Signaling Proteins

This protocol is for the detection and relative quantification of key proteins in the AMPK signaling pathway.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-PPARγ, anti-C/EBPα, anti-SREBP-1c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Summary and Future Directions

The preliminary pharmacological screening of this compound strongly indicates its potential as an anti-obesity agent. Its mechanism of action, centered on the activation of the AMPK signaling pathway and subsequent downregulation of key adipogenic transcription factors, provides a solid foundation for further investigation.

Future research should aim to:

-

Conduct a broader pharmacological screening to identify other potential therapeutic applications of this compound.

-

Perform in vivo studies to validate the anti-obesity effects observed in vitro and to assess the compound's pharmacokinetic and safety profiles.

-

Elucidate the direct molecular target of this compound that leads to the activation of AMPK.

This technical guide provides a foundational understanding of the initial pharmacological characterization of this compound, offering valuable protocols and data for researchers dedicated to the discovery of novel therapeutics for metabolic diseases.

References

Kudinoside D's Role in Suppressing Adipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid saponin derived from the leaves of Ilex kudingcha, has demonstrated significant anti-adipogenic properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to suppress the differentiation of preadipocytes into mature adipocytes. The core of this mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn downregulates the master adipogenic transcription factors, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). This guide summarizes the key quantitative data, details the experimental methodologies used to elucidate this pathway, and provides visual representations of the signaling cascades and experimental workflows.

Introduction

Obesity, characterized by excessive adipose tissue accumulation, is a major global health concern. Adipogenesis, the process of new fat cell development from preadipocytes, is a key target for anti-obesity therapeutic strategies. Natural compounds are a promising source for the discovery of novel anti-adipogenic agents. This compound, a constituent of the traditional Chinese tea "Kudingcha," has emerged as a potent inhibitor of adipogenesis.[1][2][3] This document serves as a comprehensive resource for understanding the scientific basis of this compound's anti-obesity potential.

Quantitative Data Summary

The inhibitory effects of this compound on adipogenesis in 3T3-L1 preadipocytes have been quantified through various assays. The data consistently shows a dose-dependent suppression of lipid accumulation and the expression of key adipogenic markers.

| Parameter | Concentration of this compound | Result | Reference |

| Lipid Accumulation (Oil Red O Staining) | 0 µM | Control (100% lipid accumulation) | [1][3] |

| 10 µM | Significant reduction in lipid droplets | [1] | |

| 20 µM | Further reduction in lipid droplets | [1] | |

| 40 µM | Pronounced inhibition of lipid accumulation | [1][2][3] | |

| IC₅₀ | 59.49 µM | [1][2][3] | |

| mRNA Expression of Adipogenic Factors | 40 µM | Significant decrease in PPARγ, C/EBPα, and SREBP-1c | [1][2][3] |

| Protein Expression of Adipogenic Factors | 40 µM | Significant decrease in PPARγ and C/EBPα | [1] |

| AMPK Pathway Activation | 40 µM | Increased phosphorylation of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC) | [1][2][3] |

Mechanism of Action: The AMPK Signaling Pathway

This compound exerts its anti-adipogenic effects primarily through the modulation of the AMPK signaling pathway.[1] AMPK is a crucial energy sensor in cells that, when activated, switches off energy-consuming processes like adipogenesis.

The proposed mechanism is as follows:

-

This compound activates AMPK: Treatment of 3T3-L1 preadipocytes with this compound leads to an increase in the phosphorylation of AMPK, indicating its activation.[1][2][3]

-

Activated AMPK inhibits adipogenic transcription factors: Activated AMPK subsequently suppresses the expression of the master regulators of adipogenesis, PPARγ and C/EBPα.[1]

-

Downregulation of downstream targets: The reduction in PPARγ and C/EBPα leads to a decreased expression of their target genes, which are essential for lipid metabolism and storage, including sterol regulatory element-binding protein 1c (SREBP-1c).[1][2][3]

The critical role of AMPK in this process was confirmed by experiments using an AMPK inhibitor, Compound C. Co-treatment of cells with this compound and Compound C weakened the inhibitory effects of this compound on PPARγ and C/EBPα expression.[1]

Signaling Pathway Diagram

Caption: this compound activates AMPK, which inhibits PPARγ and C/EBPα.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-adipogenic effects.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Adipogenesis:

-

Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation medium (DM-I) containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).

-

On Day 2, the medium is replaced with DM-II containing DMEM, 10% FBS, and 10 µg/mL insulin.

-

From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, and the medium is replaced every two days until the cells are harvested for analysis.

-

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at various concentrations (e.g., 0, 10, 20, 40 µM) during the differentiation process.[1]

Oil Red O Staining for Lipid Accumulation

-

Purpose: To visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.

-

Procedure:

-

On Day 8 of differentiation, cells are washed twice with phosphate-buffered saline (PBS).

-

Cells are fixed with 10% formalin in PBS for 1 hour.

-

After fixation, cells are washed with 60% isopropanol.

-

Cells are then stained with a freshly prepared Oil Red O solution (0.21% in 60% isopropanol) for 30 minutes at room temperature.

-

The staining solution is removed, and the cells are washed four times with distilled water.

-

The stained lipid droplets are visualized under a microscope and can be quantified by eluting the stain with 100% isopropanol and measuring the absorbance at a specific wavelength (e.g., 520 nm).

-

Experimental Workflow Diagram

Caption: Workflow for studying this compound's effect on 3T3-L1 cells.

Quantitative Real-Time PCR (qPCR)

-

Purpose: To measure the mRNA expression levels of key adipogenic genes.

-

Procedure:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR is performed using a real-time PCR system with specific primers for target genes (e.g., PPARγ, C/EBPα, SREBP-1c) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules and transcription factors.

-

Procedure:

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, PPARγ, C/EBPα, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a potent inhibitor of adipogenesis. Its mechanism of action, centered on the activation of the AMPK signaling pathway and the subsequent suppression of PPARγ and C/EBPα, provides a solid foundation for its potential development as a therapeutic agent for obesity and related metabolic disorders.[1]

Future research should focus on:

-

In vivo studies: To validate the anti-obesity effects of this compound in animal models of obesity.

-

Pharmacokinetic and toxicological studies: To assess the safety and bioavailability of this compound.

-

Structure-activity relationship studies: To identify the key structural features of this compound responsible for its anti-adipogenic activity, which could guide the synthesis of more potent analogs.

This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound in the context of metabolic diseases.

References

In Vitro Anti-Obesity Effects of Kudinoside D: A Technical Guide

Introduction

Obesity is a complex metabolic disorder characterized by the excessive accumulation of fat in adipose tissue, leading to a range of comorbidities including type 2 diabetes, cardiovascular disease, and hyperlipidemia.[1] Adipogenesis, the process by which preadipocytes differentiate into mature, lipid-laden adipocytes, is a key mechanism underlying the expansion of adipose tissue.[2] Consequently, the inhibition of adipogenesis represents a promising therapeutic strategy for the prevention and treatment of obesity.[1][3]

Kudinoside D, a triterpenoid saponin derived from the leaves of Ilex kudingcha, has emerged as a compound of interest.[2] This plant is traditionally used in Chinese medicine for obesity treatment.[2] This technical guide provides an in-depth overview of the in vitro anti-obesity effects of this compound, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Core Mechanism of Action: Inhibition of Adipogenesis

The primary in vitro anti-obesity effect of this compound is its ability to suppress the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[2] Treatment with this compound during the differentiation process leads to a significant, dose-dependent reduction in the accumulation of cytoplasmic lipid droplets, the hallmark of mature adipocytes.[2] This inhibitory action is attributed to the modulation of a critical metabolic signaling pathway and the subsequent repression of master adipogenic transcription factors.[2]

Quantitative Analysis of Anti-Adipogenic Effects

The efficacy of this compound in inhibiting lipid accumulation has been quantified in 3T3-L1 adipocytes. The following table summarizes the key quantitative data reported.

| Parameter | Cell Line | Value | Description | Reference |

| IC₅₀ | 3T3-L1 | 59.49 µM | The half-maximal inhibitory concentration for the reduction of cytoplasmic lipid droplets. | [2] |

Molecular Signaling Pathway

This compound exerts its anti-adipogenic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[2]

Activation of AMPK: Treatment of 3T3-L1 cells with this compound increases the phosphorylation of AMPK and its direct downstream target, acetyl-CoA carboxylase (ACC).[2] Activated AMPK signaling is known to inhibit fat accumulation and lipid biosynthesis.[2]

Downregulation of Adipogenic Transcription Factors: The activation of AMPK by this compound leads to the significant repression of major transcription factors that orchestrate adipogenesis:[2]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): A master regulator of adipocyte differentiation.[2][4]